molecular formula C12H15N3O B2397712 [4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1548135-09-6

[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B2397712
CAS No.: 1548135-09-6
M. Wt: 217.272
InChI Key: AHCALSPWDHSDNH-UHFFFAOYSA-N
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Description

[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol is a chemical compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(2-phenylethyl)-1H-1,2,4-triazole with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: Known for its use in the synthesis of various bioactive compounds.

    2-phenethylamines: Widely studied for their medicinal chemistry applications.

Uniqueness

What sets [4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol apart is its unique combination of a triazole ring with a phenylethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-11(13-14-12(15)9-16)8-7-10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCALSPWDHSDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1CO)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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